3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-3-12-22-21(13-16)24(27-14-17-4-8-19(30-2)9-5-17)23(15-26-22)31(28,29)20-10-6-18(25)7-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPREXUTECSGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base such as pyridine or triethylamine.
Attachment of the Methoxybenzyl Moiety: The methoxybenzyl group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural and synthetic differences between the target compound and related quinoline derivatives:
Physical and Electronic Properties
- Melting Points: Compound 4k exhibits a high melting point (223–225°C), likely due to crystalline packing enhanced by its primary amine and planar quinoline core. The target compound’s benzylamine group might reduce crystallinity compared to 4k .
Functional Group Impact
- Sulfonyl vs. Methoxy: The sulfonyl group in the target and 6b may enhance hydrogen-bonding capacity compared to methoxy-substituted quinolines (e.g., ).
- Benzylamine vs.
Research Findings and Implications
- Synthetic Efficiency: Pd-catalyzed methods (as in ) are widely adopted for quinoline synthesis but may require optimization for sulfonyl-containing substrates.
- Substituent Trade-offs : The 6-methyl group in the target may confer steric stabilization absent in 6-methoxy or 6-ethyl analogs (), possibly influencing metabolic stability.
- Uniqueness of Target: The combination of sulfonyl, benzylamine, and methyl groups distinguishes it from analogs, suggesting novel physicochemical or biological properties warranting further study.
Biological Activity
3-(4-Chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine, also referred to as C769-1688, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C24H21ClN2O3S
- Molar Mass : 478.99 g/mol
- CAS Number : 339103-25-2
- Density : 1.299 g/cm³ (predicted)
- Boiling Point : 662.3 °C (predicted)
- pKa : 1.71 (predicted)
The compound's biological activity is primarily attributed to its ability to interact with various biochemical pathways. The sulfonyl group can act as a reactive site that interacts with nucleophilic residues in proteins, potentially leading to enzyme inhibition or receptor modulation. This interaction is critical for its proposed therapeutic effects, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial activities. Specifically, the presence of the methoxyphenyl group enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that C769-1688 demonstrates moderate to high activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. C769-1688 was evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Studies revealed that it possesses sub-micromolar activity against both chloroquine-sensitive and resistant strains.
| Strain | IC50 (μM) | Selectivity Index |
|---|---|---|
| Chloroquine-sensitive (3D7) | 0.045 | >100 |
| Chloroquine-resistant (K1) | 0.028 | >150 |
Study 1: Synthesis and Evaluation
A study published in Medicinal Chemistry synthesized various quinoline derivatives, including C769-1688, and evaluated their antimalarial activity. The results indicated that modifications at the 6-position of the quinoline ring significantly enhanced potency against drug-resistant strains of P. falciparum .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment against mammalian cell lines (HepG2, HEK293), C769-1688 showed promising selectivity with an EC50 greater than 5 μM, indicating low toxicity at therapeutic concentrations . This selectivity is crucial for developing safe therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including sulfonylation, alkylation, and cyclization. To optimize conditions:
- Stepwise parameter variation : Systematically alter temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions).
- Analytical validation : Use HPLC or LC-MS to monitor intermediate purity and reaction progress .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | ClC₆H₄SO₂Cl, Et₃N, DCM, 0°C → RT | 78 | 95% |
| Alkylation | 4-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C | 65 | 90% |
Q. How can researchers characterize the physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility profiling : Test in buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectrophotometry or NMR saturation transfer .
- Stability studies : Incubate at 25°C and 40°C for 1–4 weeks; analyze degradation products via LC-MS .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity (e.g., kinase inhibition, antimicrobial effects)?
- Methodological Answer :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2, EGFR).
- Antimicrobial screening : Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of analogs with improved target binding affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., quinoline-binding enzymes). Focus on sulfonyl and methoxy groups as key pharmacophores .
- QSAR analysis : Derive regression models from IC₅₀ data of analogs to predict activity based on substituent electronic/hydrophobic parameters .
Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Replicate assays : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Purity verification : Re-analyze compound batches via NMR and HRMS to exclude impurities (>98% purity required) .
- Theoretical alignment : Cross-reference results with established mechanisms (e.g., kinase inhibition vs. off-target effects) .
Q. How can researchers investigate the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Photodegradation studies : Expose to UV light (254 nm) in aqueous solutions; identify byproducts via GC-MS .
- Soil microcosm experiments : Monitor biodegradation in agricultural soil samples using ¹⁴C-labeled compound tracing .
Methodological Framework for Experimental Design
Q. How to align research on this compound with a theoretical framework (e.g., structure-activity relationships, enzyme kinetics)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
